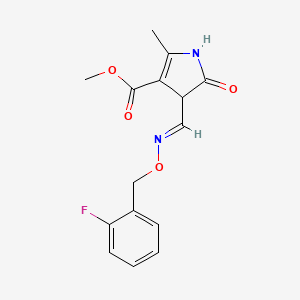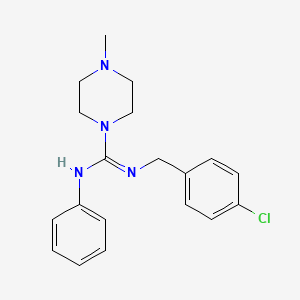![molecular formula C9H7ClN4O B3127468 1H-pyrazole-4,5-dione 4-[N-(4-chlorophenyl)hydrazone] CAS No. 338416-61-8](/img/structure/B3127468.png)
1H-pyrazole-4,5-dione 4-[N-(4-chlorophenyl)hydrazone]
説明
Molecular Structure Analysis
The molecular structure of “1H-pyrazole-4,5-dione 4-[N-(4-chlorophenyl)hydrazone]” is characterized by a five-membered heterocyclic ring containing two nitrogen atoms . The compound has a linear formula of C21H15ClN4O .Chemical Reactions Analysis
Pyrazole derivatives, including “1H-pyrazole-4,5-dione 4-[N-(4-chlorophenyl)hydrazone]”, can participate in a variety of chemical reactions. For instance, they can undergo [3+2] cycloaddition reactions with dialkyl azodicarboxylates to form functionalized pyrazoles . They can also undergo oxidation reactions to form a wide variety of pyrazoles .科学的研究の応用
Synthesis and Structural Characterization
- Research has shown the versatility of 1H-pyrazole compounds in synthesizing various derivatives through reactions with hydrazines or hydrazones. For example, studies have demonstrated the synthesis of pyrazolo[3,4-d]-pyridazinone and pyrazolo[3,4-d]pyridazine derivatives through cyclocondensation reactions, indicating the potential for creating a diverse range of compounds for further investigation in scientific research (Şener et al., 2002)(Şener et al., 2002).
- Another study highlighted the synthesis of novel (Pyrazol-3-yl)-1,3,4-oxadiazole derivatives through oxidative cyclization of pyrazole-3-carbohydrazones, showcasing the potential of these compounds for antitubercular and antioxidant activities (Prathap et al., 2014)(Prathap et al., 2014).
- The structural characterization and synthesis of a new aromatic hydrazone derivative and its transition metal complexes were explored, with findings suggesting the potential for antioxidant and antimicrobial activities (Kumar et al., 2018)(Kumar et al., 2018).
Potential Biological Activities
- The synthesized (Pyrazol-3-yl)-1,3,4-oxadiazole derivatives mentioned above were evaluated for their antitubercular activity against Mycobacterium tuberculosis, showing good activity levels. This indicates a potential application in developing new antitubercular agents (Prathap et al., 2014)(Prathap et al., 2014).
- The aromatic hydrazone derivative and its metal complexes were investigated for their antioxidant properties and antimicrobial activities, suggesting their potential use in developing new antioxidant and antimicrobial agents (Kumar et al., 2018)(Kumar et al., 2018).
将来の方向性
作用機序
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, which could potentially be the targets .
Mode of Action
It’s known that similar compounds form a bidentate chelate interaction with metal ions and π-π stacking interactions with phe381 and phe424 . The N3 position of the quinazoline-2,4-dione, which has a dual conformation, is surrounded by hydrophobic residues (Met335, Leu368, Leu427, Phe424, Phe392, and Phe381) .
Biochemical Pathways
Similar compounds have been found to exhibit significant efficacy against athppd, suggesting potential involvement in the hppd pathway .
Result of Action
Similar compounds have shown significant efficacy against athppd .
特性
IUPAC Name |
4-[(4-chlorophenyl)diazenyl]-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O/c10-6-1-3-7(4-2-6)12-13-8-5-11-14-9(8)15/h1-5H,(H2,11,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBWNXWILAZDNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CNNC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2-fluorobenzyl)oxime](/img/structure/B3127396.png)
![(2E)-1-(2-phenyl-1,3-thiazol-5-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-en-1-one](/img/structure/B3127398.png)

![{1-methyl-2-[(3-methylbenzyl)sulfanyl]-1H-imidazol-5-yl}methanol](/img/structure/B3127418.png)
![ethyl 7-(4-fluorophenyl)-2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate](/img/structure/B3127422.png)
![4-[(E)-Hydroxyiminomethyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile](/img/structure/B3127432.png)
![N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]thiophene-2-carboxamide](/img/structure/B3127438.png)
![2-[(Z)-(4-chlorophenyl)methoxyiminomethyl]benzo[e][1]benzofuran-1-one](/img/structure/B3127445.png)


![2-[(4-methoxyphenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B3127464.png)
![methyl 3-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-2-thiophenecarboxylate](/img/structure/B3127475.png)
![Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(4-methoxyanilino)vinyl]-4-isoxazolecarboxylate](/img/structure/B3127506.png)
